N-[(E)-anthracen-9-ylmethylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
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Overview
Description
N-[(E)-anthracen-9-ylmethylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide is a complex organic compound with a molecular formula of C26H19ClN4OS3. This compound features a unique structure that includes an anthracene moiety, a thiadiazole ring, and a chlorophenyl group, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-anthracen-9-ylmethylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the anthracene derivative, followed by the formation of the thiadiazole ring. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-anthracen-9-ylmethylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(E)-anthracen-9-ylmethylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[(E)-anthracen-9-ylmethylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-anthracen-9-ylmethylideneamino]-3,4-dimethyl-1,2-oxazol-5-amine
- N-[(E)-anthracen-9-ylmethylideneamino]-2-[[5-[(2-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Uniqueness
N-[(E)-anthracen-9-ylmethylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H19ClN4OS3 |
---|---|
Molecular Weight |
535.1 g/mol |
IUPAC Name |
N-[(Z)-anthracen-9-ylmethylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H19ClN4OS3/c27-23-12-6-3-9-19(23)15-33-25-30-31-26(35-25)34-16-24(32)29-28-14-22-20-10-4-1-7-17(20)13-18-8-2-5-11-21(18)22/h1-14H,15-16H2,(H,29,32)/b28-14- |
InChI Key |
XKHDUGLHYPRLPE-MUXKCCDJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N\NC(=O)CSC4=NN=C(S4)SCC5=CC=CC=C5Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)CSC4=NN=C(S4)SCC5=CC=CC=C5Cl |
Origin of Product |
United States |
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